molecular formula C5H5ClN6 B8517747 Monochlorodiaminopurine CAS No. 160948-34-5

Monochlorodiaminopurine

Cat. No. B8517747
Key on ui cas rn: 160948-34-5
M. Wt: 184.59 g/mol
InChI Key: SNOMACHSHFDZGU-UHFFFAOYSA-N
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Patent
US05525606

Procedure details

A suspension of 8-aminoguanine (Fischer, Z. Physiol. Chem., 60, 69 (1909); Beaman et al., in Zorbach and Tipson, Synthetic Procedures in Nucleic Acid Chemistry, Vol. 1, pp 41-43, John Wiley & Sons, New York, 1968) (3.0 g, 18.1 mmol) in phosphorus oxychloride (90 mL) and N,N-diethylaniline (3 mL) was refluxed for 30 min and the excess phosphorus oxychloride was evaporated under reduced pressure. Ice (20 g) was added slowly to the resulting solution and the pH was adjusted to 6 with a concentrated aqueous sodium hydroxide solution. A yellow solid formed and was collected by filtration, washed with water, and dried to give a green solid. Crystallization from water with charcoal treatment produced 2,8-diamino-6-chloropurine as a white solid: yield, 2.11 g (63%); mp >275° C. dec.; 1H NMR δ6.09 (s, 2H, NH2, exchange with D2O), 6.71 (s, 2H, NH2, exchange with D2O); MS (EI) calcd. m/z for C5H5N635Cl 184.0264, found 184.0266; calcd. m/z C5H5N637Cl 186.0235, found 186.0237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Nucleic Acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:10][C:9]2[C:8](=O)[NH:7][C:6]([NH2:12])=[N:5][C:4]=2[N:3]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:26])=O>>[NH2:12][C:6]1[N:5]=[C:4]2[C:9]([NH:10][C:2]([NH2:1])=[N:3]2)=[C:8]([Cl:26])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=2N=C(NC(C2N1)=O)N
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
90 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Nucleic Acid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess phosphorus oxychloride was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ice (20 g) was added slowly to the resulting solution
CUSTOM
Type
CUSTOM
Details
A yellow solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a green solid
CUSTOM
Type
CUSTOM
Details
Crystallization from water with charcoal treatment

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC(=NC2=N1)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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